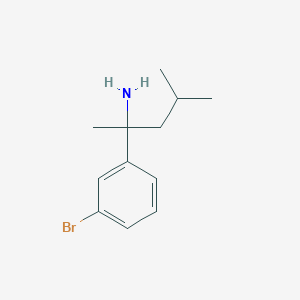2-(3-Bromophenyl)-4-methylpentan-2-amine
CAS No.: 1157559-52-8
Cat. No.: VC3351889
Molecular Formula: C12H18BrN
Molecular Weight: 256.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1157559-52-8 |
|---|---|
| Molecular Formula | C12H18BrN |
| Molecular Weight | 256.18 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-4-methylpentan-2-amine |
| Standard InChI | InChI=1S/C12H18BrN/c1-9(2)8-12(3,14)10-5-4-6-11(13)7-10/h4-7,9H,8,14H2,1-3H3 |
| Standard InChI Key | XBGDYHXTNOZGNS-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C)(C1=CC(=CC=C1)Br)N |
| Canonical SMILES | CC(C)CC(C)(C1=CC(=CC=C1)Br)N |
Introduction
Physicochemical Properties
Structural Characteristics
The structure of 2-(3-Bromophenyl)-4-methylpentan-2-amine features several distinctive characteristics that define its chemical identity:
-
A phenyl ring with a bromine atom specifically positioned at the meta position, creating a distinctive electronic distribution across the aromatic system
-
A quaternary carbon center that serves as a junction connecting the phenyl ring, amine group, and branched alkyl chain
-
A 4-methylpentane moiety that includes a branch point with an isopropyl group, contributing to the molecule's three-dimensional conformation
The structural formula represented as C12H18BrN incorporates these elements with the bromine atom providing a characteristic substitution pattern on the aromatic ring that influences both physical properties and chemical reactivity .
| Supplier | Product Information | Package Size | Price |
|---|---|---|---|
| CymitQuimica | Ref. 3D-HWB55952 Purity: Min. 95% | 50 mg | 549,00 € |
| CymitQuimica | Ref. 3D-HWB55952 Purity: Min. 95% | 500 mg | 1.510,00 € |
Comparison with Related Compounds
To contextualize 2-(3-Bromophenyl)-4-methylpentan-2-amine within the broader landscape of brominated aromatic amines, a comparative analysis with structurally related compounds identified in the search results provides valuable perspective:
This comparative analysis highlights the structural diversity among brominated aromatic amines, with each compound featuring distinct substitution patterns, functional groups, and likely physicochemical properties. These differences would be expected to manifest in varied chemical reactivities, biological activities, and potential applications across research domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume